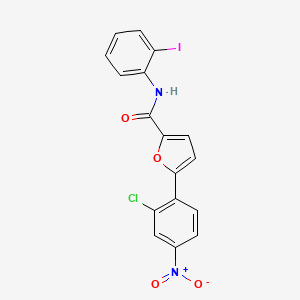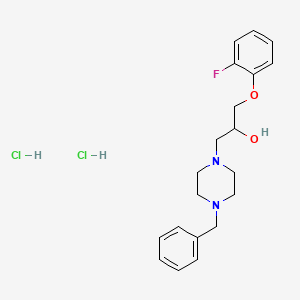![molecular formula C21H25FN2OS B4080281 N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(phenylthio)acetamide](/img/structure/B4080281.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(phenylthio)acetamide
説明
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(phenylthio)acetamide, commonly known as FUB-PB-22, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of new psychoactive substances and has been found to have a high affinity for the CB1 and CB2 receptors in the brain and other parts of the body.
作用機序
FUB-PB-22 works by binding to the CB1 and CB2 receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, FUB-PB-22 can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
FUB-PB-22 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It also has neuroprotective effects by reducing oxidative stress and preventing cell death. Additionally, FUB-PB-22 has been found to have anxiolytic and antidepressant properties.
実験室実験の利点と制限
One of the main advantages of using FUB-PB-22 in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using FUB-PB-22 is its potential for abuse and dependence. Therefore, it is important to handle this compound with caution and follow proper safety protocols.
将来の方向性
There are several future directions for research on FUB-PB-22. One area of interest is its potential applications in the treatment of cancer. Studies have shown that FUB-PB-22 has anti-tumor effects and can induce apoptosis in cancer cells. Another area of interest is its potential applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanisms of action of FUB-PB-22 and its potential therapeutic applications.
科学的研究の応用
FUB-PB-22 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that FUB-PB-22 has potential applications in the treatment of cancer, epilepsy, and other neurological disorders.
特性
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2OS/c1-23(21(25)16-26-19-10-3-2-4-11-19)18-9-7-13-24(15-18)14-17-8-5-6-12-20(17)22/h2-6,8,10-12,18H,7,9,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPSMNYPFCCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(phenylthio)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4080200.png)
![2-chloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4080204.png)
![N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4080210.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4080222.png)
![methyl 3-{[6,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}propanoate](/img/structure/B4080233.png)

![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4080256.png)
![ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate](/img/structure/B4080265.png)
![methyl {[5-cyano-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridin-6-yl]thio}acetate](/img/structure/B4080268.png)
![2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4080269.png)

![methyl (4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4080280.png)
![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate](/img/structure/B4080285.png)
![2-[(3-isopropoxypropyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080294.png)